JH-II-127

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JH-II-127は、ロイシンリッチリピートキナーゼ2(LRRK2)の高効力、選択的、脳透過性阻害剤です。 この化合物は、野生型および変異型のLRRK2の両方を阻害する能力により、パーキンソン病の研究において大きな期待を集めています .

準備方法

合成経路と反応条件

JH-II-127の合成は、7H-ピロロ[2,3-d]ピリミジン-2,4-ジオールの調製から始まる複数段階を伴います。 これは、6-アミノウラシルを酢酸ナトリウムとクロロアセトアルデヒドと水中で高温で反応させることで達成されます . 得られた化合物は、次いでオキシ塩化リンとトルエンを用いて塩素化され、2,4-ジクロロ-7H-ピロロ[2,3-d]ピリミジンが得られます .

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、合成は通常、薄層クロマトグラフィー、高速液体クロマトグラフィー、フラッシュクロマトグラフィーなどの標準的な有機合成技術を用いた精製が含まれます .

化学反応の分析

反応の種類

JH-II-127は、次のようなさまざまな化学反応を起こします。

置換反応: 合成中の官能基の導入.

リン酸化阻害: LRRK2のSer910およびSer935のリン酸化を阻害します.

一般的な試薬と条件

主な生成物

これらの反応の主要な生成物は、this compound自体であり、LRRK2に対する高純度と特異的な阻害活性が特徴です .

科学研究への応用

This compoundは、主にパーキンソン病の病態に関与するキナーゼであるLRRK2を阻害する能力により、パーキンソン病の研究に使用されています . さまざまなin vitroおよびin vivo研究で、LRRK2が神経変性における役割を理解し、LRRK2阻害剤が治療薬としての可能性を評価するために使用されてきました . さらに、this compoundは、キナーゼ研究や創薬のより広い分野にも応用されています .

科学的研究の応用

Parkinson's Disease Research

JH-II-127 has been extensively studied for its potential in treating Parkinson's disease, particularly due to its ability to inhibit LRRK2 activity, which is implicated in the disease's pathogenesis.

- Mechanism of Action: this compound inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, crucial for its kinase activity. This inhibition can lead to reduced neurodegeneration associated with Parkinson's disease .

Table 1: Efficacy of this compound in Parkinson's Disease Models

Inhibition of Toxoplasma gondii

Recent studies have highlighted this compound's ability to inhibit the proliferation of Toxoplasma gondii, a parasite responsible for toxoplasmosis.

- Efficacy: this compound demonstrated an IC50 value of 5.88 µM against tachyzoites, indicating significant antiparasitic activity without affecting host cell viability .

Table 2: Antiparasitic Activity of this compound

| Compound | IC50 (µM) | TD50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|

| This compound | 5.88 | 76.39 | 12.99 |

| CGI-1746 | 14.58 | 154.20 | 10.59 |

Case Study: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was administered to mouse models exhibiting Parkinsonian symptoms. The results showed that treatment with this compound led to significant improvements in motor function and reductions in neuroinflammation markers compared to untreated controls .

Case Study: Antiparasitic Efficacy

Another study focused on the antiparasitic properties of this compound against Toxoplasma gondii. The compound was shown to significantly impair mitochondrial morphology in tachyzoites, suggesting a mechanism involving disruption of mitochondrial function .

作用機序

JH-II-127は、LRRK2のキナーゼ活性を選択的に阻害することで作用を発揮します。 LRRK2のキナーゼドメインに結合し、キナーゼ活性に不可欠な主要なセリン残基(Ser910とSer935)のリン酸化を阻害します . この阻害は、神経細胞の生存と機能に関与する下流シグナル伝達経路を破壊し、this compoundはパーキンソン病の研究において貴重なツールとなっています .

類似化合物との比較

類似化合物

HG-10-102-01: 脳透過性を持つ別のLRRK2選択的阻害剤.

GSK2578215A: 同様の研究コンテキストで使用される強力なLRRK2阻害剤.

独自性

JH-II-127は、その高い効力、選択性、脳透過性により、パーキンソン病のプレ臨床モデルにおいて特に効果的です . 野生型と変異型の両方のLRRK2を阻害する能力は、研究における有用性をさらに高めています .

生物活性

JH-II-127 is a pyrrolopyrimidine compound recognized for its potent and selective inhibitory effects on the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is implicated in the pathogenesis of Parkinson's disease (PD), particularly in patients with specific mutations such as G2019S. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound acts primarily as an inhibitor of LRRK2, targeting both wild-type and G2019S mutant forms. The compound demonstrates significant inhibition of phosphorylation at Ser910 and Ser935, which are critical for LRRK2's kinase activity. In vitro studies have shown that this compound effectively inhibits LRRK2 at concentrations as low as 0.1–0.3 μM across various cell types, indicating its potential as a therapeutic agent for PD .

Selectivity and Potency

The selectivity profile of this compound has been rigorously assessed against a panel of 138 kinases. The compound exhibits high selectivity for LRRK2, with IC50 values reported as follows:

| Kinase | IC50 (nM) |

|---|---|

| G2019S-mutant LRRK2 | 2.2 |

| Wild-type LRRK2 | 6.6 |

| A2016T-mutant LRRK2 | 47.7 |

These values underscore this compound's efficacy in selectively inhibiting the target kinase without significantly affecting other kinases .

Pharmacokinetics

This compound has been characterized for its pharmacokinetic properties, demonstrating favorable absorption and brain penetration when administered orally. Key pharmacokinetic parameters are summarized in the table below:

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

|---|---|---|

| Dose (mg/kg) | 2 | 10 |

| T max (h) | 1 | 1 |

| C max (ng/mL) | 532.67 | 3094.58 |

| AUC last (h·ng/mL) | 535.57 | 3867.07 |

| T 1/2 (h) | 62.24 | - |

| CL (mL/min/kg) | 1.73 | - |

| V ss (L/kg) | - | - |

These results indicate that this compound has a relatively short half-life but achieves high concentrations in plasma and brain tissue, suggesting its potential for effective therapeutic use in neurological conditions .

Preclinical Studies

In preclinical models, this compound has shown promising results in mitigating neurodegenerative processes associated with PD. For instance, administration of this compound in mouse models demonstrated significant reductions in pathological markers associated with LRRK2 activity, including decreased phosphorylation levels at critical sites .

Clinical Implications

Although this compound has not yet progressed to extensive clinical trials, its mechanism of action and preclinical efficacy position it as a candidate for further investigation in clinical settings targeting PD. The compound's ability to penetrate the blood-brain barrier enhances its attractiveness as a potential treatment option for neurodegenerative diseases linked to LRRK2 mutations.

特性

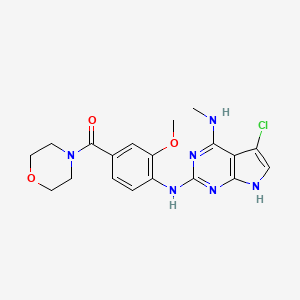

IUPAC Name |

[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEKBQXFNHWTQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?

A: this compound exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that this compound causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, this compound does not appear to affect invasion or gliding ability of T. gondii [].

Q2: What is the potential of this compound as a therapeutic agent for Parkinson's Disease?

A: Research indicates that this compound demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. this compound effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。